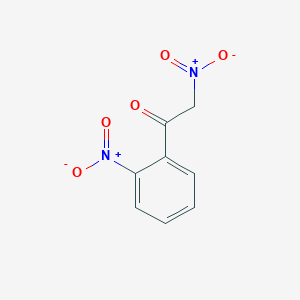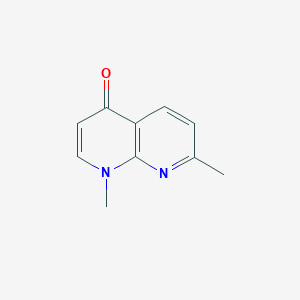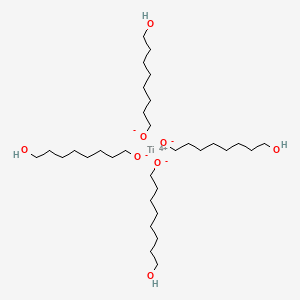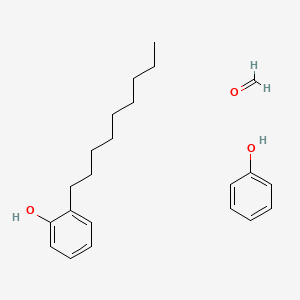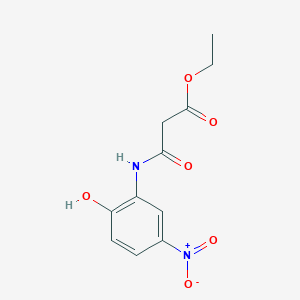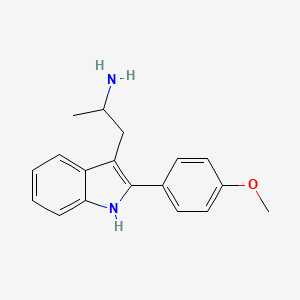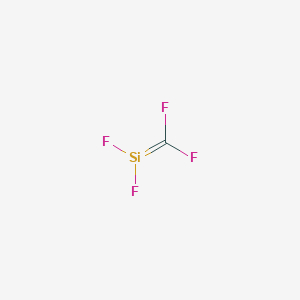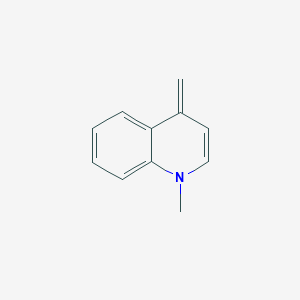
Quinoline, 1,4-dihydro-1-methyl-4-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,4-dihydro-1-methyl-4-methylene-: is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its aromatic properties and significant role in medicinal chemistry. This compound is characterized by the presence of a methylene group at the fourth position and a methyl group at the first position, making it a unique structure within the quinoline family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This is one of the most common methods for synthesizing quinoline derivatives.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions.
Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction process, making it more efficient and environmentally friendly.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, reducing the environmental impact and making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of quinoline derivatives can lead to the formation of 1,2,3,4-tetrahydroquinoline.
Substitution: Quinoline derivatives can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products:
Quinoline N-oxides: Formed through oxidation.
1,2,3,4-Tetrahydroquinoline: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Quinoline derivatives are used as catalysts in various organic reactions.
Synthesis of Complex Molecules: They serve as intermediates in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Quinoline derivatives exhibit significant antimicrobial activity.
Anticancer Agents: They are used in the development of anticancer drugs.
Medicine:
Antimalarial Drugs: Quinoline derivatives are well-known for their antimalarial properties.
Anti-inflammatory Agents: They are used in the development of anti-inflammatory drugs.
Industry:
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pesticides: They are used in the formulation of pesticides.
Wirkmechanismus
Molecular Targets and Pathways:
DNA Gyrase Inhibition: Quinoline derivatives inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication.
Topoisomerase Inhibition: They inhibit topoisomerase enzymes, which are involved in DNA replication and transcription.
Reactive Oxygen Species Generation: Quinoline derivatives can generate reactive oxygen species, leading to oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its aromatic properties and medicinal applications.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Quinazoline: Another nitrogen-containing heterocyclic compound with significant biological activity.
Uniqueness:
Structural Modifications: The presence of a methylene group at the fourth position and a methyl group at the first position makes Quinoline, 1,4-dihydro-1-methyl-4-methylene- unique among quinoline derivatives.
Biological Activity: These structural modifications can lead to unique biological activities, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
38755-69-0 |
|---|---|
Molekularformel |
C11H11N |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-methyl-4-methylidenequinoline |
InChI |
InChI=1S/C11H11N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-8H,1H2,2H3 |
InChI-Schlüssel |
USLMIQZBFJQWQW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)


